Intrinsic Chemical Stability of 2'-Deoxyxanthosine vs. dG in DNA
2'-Deoxyxanthosine (dX) exhibits exceptional stability as a DNA lesion under physiological conditions, with a half-life of 2.4 years in double-stranded DNA at pH 7 and 37°C [1]. This is in stark contrast to its parent compound, 2'-deoxyguanosine (dG), which is far more susceptible to oxidative damage and chemical modification, and even compared to dX as a free nucleoside, which has a half-life of only 3.7 minutes at pH 2 [1]. This high stability ensures that dX can serve as a persistent, quantifiable marker of deamination events in long-term studies, a property not shared by its more labile precursor.
| Evidence Dimension | Chemical half-life (t1/2) under physiological conditions |
|---|---|
| Target Compound Data | t1/2 = 2.4 years |
| Comparator Or Baseline | 2'-Deoxyguanosine (dG): Susceptible to rapid oxidation, no comparable long-term half-life as an intrinsic lesion; 2'-Deoxyxanthosine (free nucleoside): t1/2 = 3.7 min (pH 2) and 1104 h (pH 6) |
| Quantified Difference | The half-life of dX in double-stranded DNA is orders of magnitude greater than its half-life as a free nucleoside at acidic pH, demonstrating its remarkable persistence. |
| Conditions | pH 7, 37°C, 110 mM ionic strength, in double-stranded DNA |
Why This Matters
The long half-life of dX in DNA makes it a reliable and stable biomarker for studying chronic inflammation and long-term mutagenic processes, unlike more transient lesions.
- [1] Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045-1051. View Source
